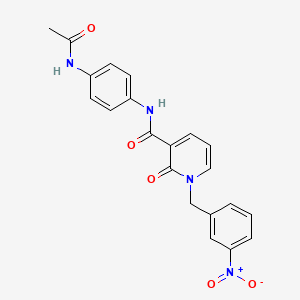

N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5/c1-14(26)22-16-7-9-17(10-8-16)23-20(27)19-6-3-11-24(21(19)28)13-15-4-2-5-18(12-15)25(29)30/h2-12H,13H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJVANUOEHGKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, characterized by a dihydropyridine ring fused with various substituents. The presence of both acetamido and nitro groups suggests potential interactions with biological targets. Its molecular formula is with a molecular weight of approximately 324.34 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells through ROS generation, which can lead to apoptosis in cancer cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling or metabolic pathways, thereby affecting cellular functions. For example, compounds with similar structures have been observed to inhibit certain kinases or phosphatases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the dihydropyridine class. For instance, 4-nitro-substituted derivatives have demonstrated significant cytotoxicity against various tumor cell lines, including those resistant to conventional therapies. A notable study reported that these compounds preferentially target malignant cells while sparing normal cells .

Table 1: Summary of Biological Activities

Pharmacological Studies

Pharmacological evaluations indicate that compounds similar to this compound exhibit various activities such as anti-inflammatory and analgesic effects. These effects are likely mediated through modulation of inflammatory pathways and cytokine production.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the condensation of appropriate anilines with aldehydes followed by cyclization reactions to form the dihydropyridine structure.

Synthetic Route Example:

- Condensation : React 4-acetamidophenylamine with 3-nitrobenzaldehyde.

- Cyclization : Use ethyl acetoacetate under basic conditions to form the dihydropyridine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a dihydropyridine core, which is known for its pharmacological activities. The presence of functional groups such as nitro and acetamido enhances its reactivity and biological profile.

Medicinal Chemistry

N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its potential as an anticancer agent . Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation.

Case Study: Antitumor Activity

- In preclinical studies, analogs of this compound have shown significant antitumor effects in various cancer models, including xenograft models of gastric carcinoma. For instance, one study reported complete tumor stasis in GTL-16 human gastric carcinoma xenografts after oral administration of a related analog.

The compound is being studied for its antimicrobial properties . Research indicates that derivatives of dihydropyridine exhibit activity against various bacterial strains.

Mechanism of Action

- The mechanism involves the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.

Pharmaceutical Development

Due to its promising biological activities, this compound is under investigation for potential use in drug development. Its ability to inhibit specific enzymes makes it a candidate for designing new therapeutics targeting diseases like cancer or infections.

| Activity Type | Target Organism/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Antitumor | GTL-16 gastric carcinoma | Complete tumor stasis | [Case Study 1] |

| Antimicrobial | Various bacterial strains | Inhibition of growth | [Case Study 2] |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Key Differences in Substituent Effects

- N1 Substituent: The 3-nitrobenzyl group in the target compound introduces strong electron-withdrawing properties, which may enhance binding to receptors sensitive to electrostatic interactions (e.g., CB2) compared to halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ).

- C3-Carboxamide Substituent : The 4-acetamidophenyl group provides hydrogen-bonding capability via the acetamido moiety, which could enhance solubility and target engagement relative to the 4-acetylphenyl group in .

- Core Modifications: Derivatives with a 4-oxo-1,4-dihydroquinoline core (e.g., ) exhibit distinct electronic profiles due to the fused aromatic system, which may reduce metabolic oxidation compared to the dihydropyridine core .

Pharmacological Implications

- CB2 Receptor Modulation : Evidence suggests that substituents at the C5 and C6 positions of the dihydropyridine ring critically influence CB2 receptor activity (e.g., methyl at C6 shifts modulation from agonism to inverse agonism) . The target compound lacks substitutions at these positions, implying its activity may depend primarily on N1 and C3 substituents.

- Selectivity : The nitro and acetamido groups in the target compound may confer selectivity over structurally simpler analogs. For instance, halogenated derivatives (e.g., ) might exhibit off-target interactions due to increased lipophilicity.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Methodological Answer: Key steps include:

- Thermal cyclization : Evidence from ethyl N-(styrylcarbamoyl)acetates (e.g., 6d in ) highlights thermal dimerization/cyclization as a route to 2-oxo-1,2-dihydropyridine-3-carboxamides. Reaction temperature (e.g., 100–120°C) and solvent polarity (e.g., DMF or toluene) critically influence yield.

- Substituent compatibility : The 3-nitrobenzyl and 4-acetamidophenyl groups may require orthogonal protection-deprotection steps to avoid side reactions.

- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization, as demonstrated in pyridine-carboxamide syntheses .

Q. How should structural characterization be performed to confirm the identity of this compound?

Methodological Answer: Combine:

- X-ray crystallography : For unambiguous confirmation, as shown in structurally related N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ().

- NMR spectroscopy : Key signals include the pyridone C=O (~165 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR).

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₂₁H₁₈N₄O₅) and isotopic patterns .

Advanced Research Questions

Q. How do substituents at positions C5 and C6 of the dihydropyridine ring influence biological activity in this compound class?

Methodological Answer: Evidence from CB2 receptor ligand studies ( ) reveals:

| Substituent Position | Pharmacological Effect | Example |

|---|---|---|

| C5 | Controls receptor modulation (agonist vs. antagonist) | Electron-withdrawing groups (e.g., nitro) enhance inverse agonism |

| C6 | Modulates selectivity and potency | Methyl groups improve metabolic stability and receptor binding |

For the target compound, the 3-nitrobenzyl group at C1 and acetamidophenyl at N-position may synergize with C5/C6 modifications to tune activity .

Q. What in vitro assays are suitable for evaluating kinase inhibition selectivity, given structural similarities to MET inhibitors like BMS-777607?

Methodological Answer:

- Kinase profiling panels : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to test selectivity across the MET superfamily (e.g., MET, RON, AXL).

- Cellular phosphorylation assays : Monitor MET downstream targets (e.g., ERK, AKT) in cancer cell lines (e.g., HGF-stimulated HCC827).

- Competitive binding assays : Compare IC₅₀ values with BMS-777607, a selective MET inhibitor (IC₅₀ = 3.9 nM for MET vs. >1,000 nM for unrelated kinases) .

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer: Case example: Discrepancies in MET inhibition efficacy may arise from:

- Cell line heterogeneity : Use isogenic models (e.g., MET-addicted vs. MET-independent lines) to isolate compound effects.

- Assay conditions : Vary ATP concentrations (e.g., 1 μM vs. 100 μM) to assess competition-dependent inhibition.

- In vivo validation : Compare tumor regression in xenografts (e.g., subcutaneous vs. orthotopic) to confirm translational relevance, as done for BMS-777607 .

Q. What strategies are recommended for improving metabolic stability in preclinical development?

Methodological Answer:

- C6 methylation : and show that methyl groups at C6 reduce cytochrome P450-mediated oxidation.

- Prodrug approaches : Modify the 4-acetamidophenyl group to a hydrolyzable ester for enhanced bioavailability.

- Microsomal stability assays : Test liver microsomes (human/rodent) to identify metabolic hotspots (e.g., nitro group reduction) .

Q. How can the compound’s efficacy against MET exon 14 skipping mutations be evaluated?

Methodological Answer:

- Genomic characterization : Use CRISPR-engineered cell lines or patient-derived xenografts (PDXs) with MET exon 14 skipping.

- Phenotypic assays : Measure apoptosis (Annexin V) and proliferation (BrdU) in MET-dysregulated models.

- Comparative studies : Benchmark against clinical-stage MET inhibitors (e.g., capmatinib) using dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.